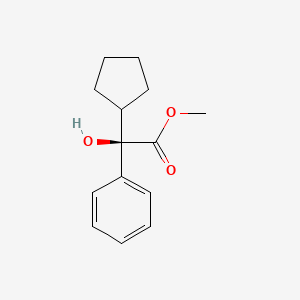
3-Chloro-4-(dimethylamino)benzaldehyde
説明
3-Chloro-4-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H10ClNO. It is characterized by the presence of a chloro group, a dimethylamino group, and an aldehyde group attached to a benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method involves the reaction of 3-chlorobenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as ethanol or methanol.
Industrial Production: Industrially, this compound can be synthesized through a multi-step process starting from 3-chlorotoluene. The process involves chlorination, followed by formylation and subsequent reaction with dimethylamine. This method ensures high yield and purity, making it suitable for large-scale production.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-Chloro-4-(dimethylamino)benzoic acid.
Reduction: 3-Chloro-4-(dimethylamino)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-(dimethylamino)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it valuable for creating complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and sensors due to its ability to form conjugated systems with strong fluorescence properties.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial applications.
作用機序
The mechanism by which 3-Chloro-4-(dimethylamino)benzaldehyde exerts its effects depends on the specific application:
Chemical Reactions: The aldehyde group acts as an electrophile, facilitating nucleophilic addition reactions. The chloro group can undergo nucleophilic substitution, while the dimethylamino group can participate in resonance stabilization.
Biological Systems: In biological applications, the compound can interact with biomolecules through hydrogen bonding, van der Waals forces, and π-π interactions, influencing the activity of enzymes and receptors.
類似化合物との比較
4-(Dimethylamino)benzaldehyde: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-Chloro-4-aminobenzaldehyde: Contains an amino group instead of a dimethylamino group, altering its reactivity and applications.
3-Chloro-4-(methylamino)benzaldehyde:
Uniqueness: 3-Chloro-4-(dimethylamino)benzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable for various scientific and industrial applications.
特性
IUPAC Name |
3-chloro-4-(dimethylamino)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIBQSDNJYRNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3329822.png)






![2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one](/img/structure/B3329868.png)





![3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3329928.png)
